molecular formula C22H27N3O4 B4661395 2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4661395
M. Wt: 397.5 g/mol
InChI Key: XIOSHFOIISVOGJ-UHFFFAOYSA-N
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Description

2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.

    Attachment of the Oxopropyl Group: The intermediate is then reacted with a suitable oxopropylating agent, such as 3-chloropropionyl chloride, to introduce the oxopropyl group.

    Cyclization to Form the Tetrahydroisoindole Ring: The final step involves cyclization of the intermediate with a suitable reagent, such as phthalic anhydride, under acidic or basic conditions to form the tetrahydroisoindole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and selectivity. The tetrahydroisoindole moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological properties.

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: Compounds with similar structural motifs and biological activities.

    3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: A compound with a different core structure but similar functional groups.

Uniqueness

2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of a piperazine ring, methoxyphenyl group, and tetrahydroisoindole moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and pharmacological research.

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-17-8-6-16(7-9-17)23-12-14-24(15-13-23)20(26)10-11-25-21(27)18-4-2-3-5-19(18)22(25)28/h2-3,6-9,18-19H,4-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOSHFOIISVOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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